1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Overview
Description
1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its bromophenyl and phenyl groups attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are employed to minimize environmental impact and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution reactions typically use nucleophiles like halides or amines, with conditions varying based on the specific reagent.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, each with distinct chemical and biological properties
Scientific Research Applications
1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities.
Biology: Its derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate the compound's therapeutic potential, particularly in the treatment of various diseases.
Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the ethyl group present in the parent compound, potentially altering its chemical and biological properties.
1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,2-a]pyridine: This compound has a different heterocyclic core, which may affect its reactivity and applications.
Uniqueness: 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its specific structural features, which contribute to its unique chemical behavior and potential applications. Its combination of bromophenyl and phenyl groups, along with the pyrazoloquinoline core, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFMAJNHISKLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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